molecular formula C5H4BrIN2 B2899555 5-Bromo-4-iodopyridin-2-amine CAS No. 1805444-14-7

5-Bromo-4-iodopyridin-2-amine

Cat. No.: B2899555
CAS No.: 1805444-14-7
M. Wt: 298.909
InChI Key: WBIZBLINQNHPIT-UHFFFAOYSA-N
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Description

5-Bromo-4-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrIN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Safety and Hazards

The safety information for 5-Bromo-4-iodopyridin-2-amine indicates that it should be handled with care . It has the GHS07 signal word “Warning” and the hazard statements H302+H312+H332-H315-H319-H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the sequential halogenation of 2-aminopyridine. Initially, 2-aminopyridine undergoes bromination to introduce a bromine atom at the 5-position. This is followed by iodination at the 4-position to yield the desired compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or amines can be used in the presence of a base.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

5-Bromo-4-iodopyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-iodopyridin-2-amine
  • 2-Amino-5-bromopyridine
  • 2-Amino-5-iodopyridine

Uniqueness

5-Bromo-4-iodopyridin-2-amine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

5-bromo-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIZBLINQNHPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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